Enhanced Polarity and Hydrogen-Bonding Capacity vs. Unsubstituted Thiosemicarbazide and 4-Phenyl-3-thiosemicarbazide
4-(4-Carboxyphenyl)-3-thiosemicarbazide exhibits a significantly increased Topological Polar Surface Area (TPSA) of 87.38 Ų and a reduced LogP of 0.54 compared to unsubstituted thiosemicarbazide (TPSA ~78 Ų, LogP ~-0.5) and the more lipophilic 4-phenyl-3-thiosemicarbazide (TPSA ~56 Ų, LogP ~1.5) . This shift in the solubility-permeability profile is a direct consequence of the para-carboxylic acid group.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 87.38 Ų |
| Comparator Or Baseline | Thiosemicarbazide (~78 Ų); 4-Phenyl-3-thiosemicarbazide (~56 Ų) |
| Quantified Difference | Approx. +9 to +31 Ų higher TPSA |
| Conditions | Computational prediction (standard in silico models) |
Why This Matters
The higher TPSA and lower LogP directly influence aqueous solubility and hydrogen-bonding, which are critical parameters for optimizing lead compounds in early-stage drug discovery and for designing molecules with specific pharmacokinetic profiles.
